trans-Tetrahydrofuran-3,4-dicarboxylic acid

Vue d'ensemble

Description

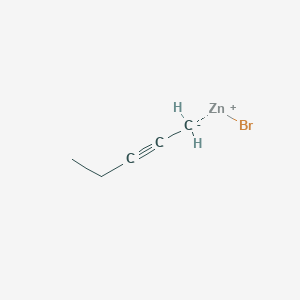

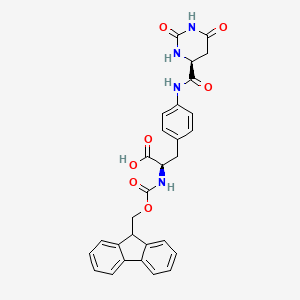

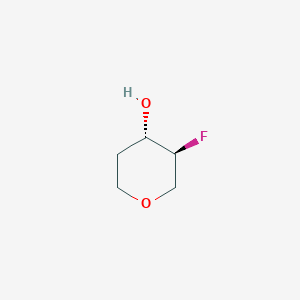

Trans-Tetrahydrofuran-3,4-dicarboxylic acid is a chemical compound with the IUPAC name (3R,4R)-tetrahydrofuran-3,4-dicarboxylic acid . It has a molecular weight of 160.13 and is a solid at room temperature . The compound is sealed in dry conditions and stored at temperatures between 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 . This indicates that the compound has a tetrahydrofuran ring with two carboxylic acid groups attached at the 3rd and 4th positions.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 160.13 and is stored at temperatures between 2-8°C .Applications De Recherche Scientifique

Biobased Economy and Polymer Production

Muconic acid (MA), a dicarboxylic acid with conjugated double bonds, showcases the potential of dicarboxylic acids like trans-Tetrahydrofuran-3,4-dicarboxylic acid in the biobased economy. MA's versatility as a precursor for value-added products and specialty polymers highlights the significant role dicarboxylic acids play in developing sustainable materials. The review by Khalil et al. (2020) explores production routes and valorization of MA, emphasizing its application in creating adipic and terephthalic acids, crucial for the polymer industry. This work underscores the growing interest in utilizing renewable dicarboxylic acids for eco-friendly polymer production, reflecting the broader applicability of compounds like this compound in green chemistry (Khalil et al., 2020).

Advanced Materials and Organic Electronics

The development of organic thermoelectric materials, such as poly(3,4-ethylenedioxythiophene):poly(styrenesulfonic acid) (PEDOT:PSS), demonstrates the potential of dicarboxylic acids in advanced material applications. Zhu et al. (2017) review treatments on PEDOT:PSS to enhance its thermoelectric performance, suggesting that similar approaches could be applied to materials derived from or involving dicarboxylic acids like this compound. The ability to improve material properties through post-synthesis modifications indicates the flexibility and potential of dicarboxylic acids in creating high-performance organic electronics and thermoelectric materials (Zhu et al., 2017).

Renewable Chemical Production

Dicarboxylic acids are pivotal in the synthesis of renewable chemicals, serving as intermediates for a range of bioproducts. Gao et al. (2011) review the biotechnological routes for producing chemicals from lactic acid, a representative model for the valorization of dicarboxylic acids like this compound. This research highlights the capability of biotechnological processes to convert dicarboxylic acids into valuable chemicals, emphasizing the role of green chemistry in utilizing renewable resources efficiently (Gao et al., 2011).

Green Chemistry and Environmental Sustainability

Chernyshev et al. (2017) discuss the conversion of biomass into furan derivatives, showcasing the role of dicarboxylic acids in producing sustainable polymers and chemicals. This review illustrates the potential of biomass-derived dicarboxylic acids in replacing petroleum-based feedstocks, contributing to the development of a more sustainable chemical industry. The focus on renewable sources for the production of key intermediates like 5-hydroxymethylfurfural and its derivatives underlines the environmental and economic benefits of integrating dicarboxylic acids such as this compound into green synthetic pathways (Chernyshev et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that furanic compounds, to which this compound belongs, are often used in the synthesis of new fuels and polymer precursors .

Mode of Action

Furanic compounds are known for their reactivity, which makes them suitable for various chemical transformations .

Biochemical Pathways

Trans-tetrahydrofuran-3,4-dicarboxylic acid may be involved in the bioconversion of furans, a process that has been explored using biocatalytic and fermentative methods . The oxidation of furfural, a related furanic compound, can lead to the formation of dicarboxylic acids .

Result of Action

Furanic compounds are known to be used in the synthesis of new fuels and polymer precursors .

Analyse Biochimique

Biochemical Properties

Trans-tetrahydrofuran-3,4-dicarboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with dehydrogenase enzymes, which are crucial in oxidation-reduction reactions. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions with other biomolecules .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses. By modulating the activity of key signaling molecules, this compound can alter gene expression and cellular metabolism. For example, it can upregulate the expression of antioxidant enzymes, thereby enhancing the cell’s ability to combat oxidative stress . Additionally, this compound can affect cellular energy metabolism by influencing the activity of enzymes involved in the citric acid cycle.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves its binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, either inhibiting or activating them. This binding can lead to conformational changes in the enzyme, affecting its catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, thereby modulating cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is a critical factor in its long-term effects. It has been observed that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to extreme conditions, such as high temperatures or acidic environments, can lead to its degradation . Long-term studies have shown that continuous exposure to this compound can result in sustained changes in cellular function, particularly in terms of oxidative stress responses and energy metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as enhancing antioxidant defenses and improving metabolic efficiency. At high doses, this compound can exhibit toxic effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range. Beyond this range, the adverse effects become more pronounced.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and decarboxylases, which play crucial roles in metabolic processes. This compound can influence metabolic flux by modulating the activity of these enzymes, thereby affecting the levels of various metabolites . Additionally, this compound can act as a substrate for certain enzymatic reactions, leading to the production of intermediate compounds that participate in further metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the localization and accumulation of this compound within specific cellular compartments . The distribution of this compound can also be affected by its binding affinity to various biomolecules, which can determine its concentration in different tissues.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, this compound can accumulate in the mitochondria, where it can influence energy metabolism and oxidative stress responses . The localization of this compound can also affect its interactions with other biomolecules, thereby modulating its overall biochemical effects.

Propriétés

IUPAC Name |

(3R,4R)-oxolane-3,4-dicarboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-11-2-4(3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10)/t3-,4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHAOMPZQHGTKN-IMJSIDKUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](CO1)C(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8-Dichloro-spiro[2H-1-benzopyran-2,1'-cyclohexan]-4(3H)-one](/img/structure/B6307966.png)

![5-(Difluoromethyl)-N-[5-({[(2S)-3,3-dimethylbutan-2-yl]amino}methyl)-1-{[(2S)-1-(prop-2-enoyl)pyrrolidin-2-yl]methyl}-1H-1,3-benzodiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6307975.png)

![t-Butyl (4R)-3,3-difluoro-1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B6307983.png)

![(meso-1R,5S,6S)-t-Butyl 6-(2-aminoethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6307990.png)

![1H-Benzo[f]indole, 98%](/img/structure/B6308010.png)